(4-Carboxybutyl)(hydroxy)oxophosphanium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918950-48-8 |
|---|---|
Molecular Formula |
C5H10O4P+ |
Molecular Weight |
165.10 g/mol |
IUPAC Name |
4-carboxybutyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C5H9O4P/c6-5(7)3-1-2-4-10(8)9/h1-4H2,(H-,6,7,8,9)/p+1 |
InChI Key |
ALGVRXOYGCITOW-UHFFFAOYSA-O |
Canonical SMILES |
C(CC[P+](=O)O)CC(=O)O |
Origin of Product |
United States |
Elucidation of Molecular Architecture and Stereochemistry of 4 Carboxybutyl Hydroxy Oxophosphanium
Advanced Spectroscopic Approaches for Structural and Conformational Analysis
Spectroscopic methods are indispensable for the detailed structural elucidation of (4-carboxybutyl)(hydroxy)oxophosphanium, providing insights into its connectivity, stereochemistry, and dynamic behavior in solution.
NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei analysis, offers a comprehensive picture of the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm). The proton directly attached to the phosphorus (P-H) would present as a doublet with a large coupling constant (¹JP-H) due to its interaction with the spin-active ³¹P nucleus. The hydroxyl proton on the phosphorus (P-OH) would also be a broad, exchangeable signal. The protons of the butyl chain (-CH₂-) would exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-P) coupling.
¹³C NMR Spectroscopy: The carbon spectrum would display signals for the carboxyl carbon (C=O) at approximately 175-185 ppm and four distinct signals for the butyl chain carbons. The carbon atom alpha to the phosphorus (P-CH₂) would exhibit a significant splitting due to one-bond coupling (¹JP-C), a characteristic feature confirming the P-C bond.
³¹P NMR Spectroscopy: As the core of the molecule, the ³¹P nucleus provides critical information. A proton-coupled ³¹P NMR spectrum would show a doublet of multiplets, arising from coupling to the directly attached proton (¹JP-H) and the protons on the alpha-carbon of the butyl chain (²JP-H). The chemical shift would be indicative of a phosphinic acid environment.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 10.0 - 12.0 | broad s | - | -COOH |
| ¹H | 6.0 - 8.0 | d | ¹JP-H ≈ 400-600 | P-H |
| ¹H | Variable | broad s | - | P-OH |
| ¹H | ~2.4 | t | ³JH-H ≈ 7 | -CH₂-COOH |
| ¹H | ~1.8 | m | - | P-CH₂-CH₂- |
| ¹H | ~1.6 | m | - | -CH₂-CH₂-COOH |
| ¹H | ~1.9 | dt | ²JP-H ≈ 15; ³JH-H ≈ 7 | P-CH₂- |
| ¹³C | 175 - 185 | d | ³JP-C ≈ 5-10 | -COOH |
| ¹³C | 30 - 40 | d | ¹JP-C ≈ 80-100 | P-CH₂- |
| ¹³C | 20 - 30 | d | ²JP-C ≈ 5-10 | P-CH₂-CH₂- |
| ¹³C | 25 - 35 | s | - | -CH₂-CH₂-COOH |
| ¹³C | 30 - 40 | s | - | -CH₂-COOH |
s = singlet, d = doublet, t = triplet, dt = doublet of triplets, m = multiplet
Vibrational spectroscopy probes the molecular vibrations, providing a fingerprint of the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques for this analysis. nih.gov
O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The P-OH group would also contribute to this region.
C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl chain.
P-H Stretching: A distinct, sharp band of medium intensity is anticipated in the 2200-2400 cm⁻¹ range, which is a key diagnostic peak for the P-H bond.
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
P=O Stretching: The phosphoryl group gives rise to a very strong and characteristic absorption band, typically found in the 1150-1250 cm⁻¹ region. Its exact position can be influenced by hydrogen bonding.
Table 2: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500 - 3300 | Strong, Broad | O-H stretch (Carboxylic acid, P-OH) |
| 2850 - 2960 | Medium | C-H stretch (Alkyl) |
| 2200 - 2400 | Medium, Sharp | P-H stretch |
| 1700 - 1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1150 - 1250 | Very Strong | P=O stretch (Phosphoryl) |
Mass spectrometry (MS) provides information on the molecular weight and the fragmentation pattern, which helps in confirming the molecular structure. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule would likely be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ species. High-resolution mass spectrometry would confirm the elemental composition.
Plausible fragmentation pathways under MS/MS analysis would include:
Neutral loss of water (H₂O) from the protonated molecule.
Decarboxylation, involving the loss of carbon dioxide (CO₂).
Cleavage of the C-C bonds within the butyl chain, leading to a series of fragment ions.
Rearrangement reactions involving the phosphorus center, which are common in the mass spectrometry of organophosphorus compounds.
X-ray Crystallography and Solid-State Analysis of this compound
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on related structures. researchgate.net The phosphorus atom would adopt a distorted tetrahedral geometry. The solid-state structure would be dominated by an extensive network of intermolecular hydrogen bonds. The carboxylic acid moieties are highly likely to form centrosymmetric dimers through strong O-H···O=C hydrogen bonds. Furthermore, the phosphinic acid group, with its P=O acceptor and P-O-H donor, would participate in hydrogen bonding, creating a robust three-dimensional supramolecular assembly. These strong intermolecular interactions would result in a high melting point for the compound.
Tautomeric Equilibria and Isomeric Forms within the this compound System
An important aspect of the chemistry of this compound is the potential for prototropic tautomerism. nih.gov this compound exists predominantly in the pentavalent P(V) phosphinic acid form, which contains a phosphoryl (P=O) double bond. However, it can exist in equilibrium with its trivalent P(III) tautomer, (4-carboxybutyl)dihydroxyphosphine, also known as a phosphonous acid. wikipedia.org
P(V) form (Phosphinic acid) ⇌ P(III) form (Phosphonous acid)
The equilibrium generally lies heavily towards the more thermodynamically stable pentavalent P(V) form, due to the high strength of the P=O bond. researchgate.net However, the position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of the substituents on the phosphorus atom. The presence of electron-withdrawing groups can sometimes increase the stability of the trivalent form. nih.govresearchgate.net The trivalent tautomer, though a minor component at equilibrium, is often the more reactive species in certain reactions due to the nucleophilic lone pair of electrons on the phosphorus atom. nih.gov
Conformational Landscape and Rotational Isomerism of this compound in Solution and Solid State
The 4-carboxybutyl chain introduces conformational flexibility to the molecule due to rotation around the P-C and C-C single bonds. In solution, the molecule will exist as a dynamic equilibrium of various conformers. The lowest energy conformation is likely to be an extended, anti-periplanar arrangement of the carbon backbone to minimize steric hindrance.
However, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the strongly accepting phosphoryl oxygen (C=O-H···O=P) could favor a folded, cyclic-like conformation. This interaction would significantly influence the conformational landscape and could be studied using variable-temperature NMR experiments and computational modeling. In the solid state, the conformation will be "frozen" into a single low-energy state that allows for the most efficient crystal packing and maximization of intermolecular hydrogen bonding.
Synthetic Methodologies and Strategic Pathways for 4 Carboxybutyl Hydroxy Oxophosphanium and Its Analogues
Strategies for Carbon-Phosphorus Bond Formation in Organophosphorus Acids
The creation of the C-P bond is a cornerstone of organophosphorus chemistry. wikipedia.org For compounds like (4-Carboxybutyl)(hydroxy)oxophosphanium, this bond formation is crucial. Several classical and modern methods are available for this purpose.
A prominent method for forging a C-P bond is the Michaelis-Arbuzov reaction . This reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide to generate a phosphonate (B1237965). wikipedia.orgorganic-chemistry.orgjk-sci.com The mechanism commences with the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide anion to yield the final phosphonate product. wikipedia.orgjk-sci.com While highly effective for phosphonates, its direct application to produce phosphinic acids like the target compound requires the use of phosphonite precursors. wikipedia.org
Another significant strategy is the Michaelis-Becker reaction , which involves the reaction of a dialkyl phosphite with a sodium alkoxide to form a sodium dialkyl phosphite. This species then acts as a nucleophile, attacking an alkyl halide to form the C-P bond.
Radical phosphination has also emerged as a valuable tool for C-P bond formation. This approach can involve the addition of P-centered radicals to alkenes or alkynes, or the coupling of phosphorus-containing compounds with organic halides under radical conditions. nih.govresearchgate.net These methods often proceed under mild conditions and exhibit good functional group tolerance. nih.gov
Furthermore, transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium or nickel catalysts, have become powerful methods for C-P bond formation. These reactions can couple various phosphorus-containing nucleophiles with organic electrophiles.
Regioselective and Stereoselective Synthetic Routes to this compound
Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with chiral molecules or those with multiple reactive sites. For this compound, which is chiral at the phosphorus center, stereoselective synthesis is of significant interest.
Regioselectivity in the context of synthesizing the target molecule primarily relates to the addition of the phosphorus moiety to the carbon backbone. For instance, in the hydrophosphinylation of an unsaturated carboxylic acid precursor, the regioselectivity of the addition (i.e., Markovnikov vs. anti-Markovnikov) is a key consideration. Radical additions of P-H compounds to alkenes, for example, often proceed with anti-Markovnikov selectivity, which would be the desired outcome to place the phosphorus atom at the terminal end of the butyl chain. youtube.comyoutube.comyoutube.com
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, in this case, around the phosphorus center. Asymmetric catalysis is a powerful tool for achieving this. Chiral ligands complexed with transition metals can induce enantioselectivity in C-P bond-forming reactions. organic-chemistry.org Similarly, organocatalysis, using small chiral organic molecules, has been successfully employed in the asymmetric synthesis of various organophosphorus compounds. nih.govmdpi.com For example, chiral catalysts can be used in the enantioselective addition of phosphites to electrophiles. mdpi.com The development of stereoselective routes to P-chiral phosphinates is an active area of research, with methods like kinetic resolution also playing a role.
Role of Precursors and Protecting Group Chemistry in the Preparation of this compound
The synthesis of a bifunctional molecule like this compound necessitates a careful strategy involving suitable precursors and the use of protecting groups to mask reactive functionalities.
Precursors: A common precursor for the phosphinic acid moiety is hypophosphorous acid (H₃PO₂) or its salts. These can undergo addition reactions to alkenes or alkynes. For the carboxybutyl chain, a precursor could be a 5-halopentanoic acid derivative or a pent-4-enoic acid derivative. The choice of precursor will dictate the primary C-P bond-forming strategy. For instance, a Michaelis-Arbuzov type reaction would likely employ a 5-halopentanoate ester and a phosphonite. wikipedia.orgresearchgate.net
Protecting Group Chemistry: Protecting groups are essential to prevent unwanted side reactions of the carboxylic acid and the phosphinic acid moieties during the synthesis.
Carboxylic Acid Protection: The carboxylic acid group is typically protected as an ester, for example, a methyl or ethyl ester. These can be readily formed and later hydrolyzed under acidic or basic conditions to reveal the carboxylic acid. synarchive.comorganic-chemistry.org
Phosphinic Acid Protection: The P-OH group of the phosphinic acid is acidic and nucleophilic, and the P-H group in a precursor phosphinic acid is reactive. Protection is often required. One approach is to protect H-phosphinic acids as their esters (e.g., ethyl phosphinates). nih.gov Another strategy involves the temporary protection of H-phosphinic acids as acetals, which are stable to a variety of reaction conditions and can be deprotected to yield the phosphinic acid. nih.gov For phosphinic acids that are already formed, silyl (B83357) esters can be used as protecting groups.
The selection of protecting groups must be orthogonal, meaning that one can be removed selectively without affecting the other, allowing for a controlled deprotection sequence at the final stages of the synthesis. organic-chemistry.org
Development of Novel Catalytic Approaches for Organophosphorus Acid Synthesis
Recent advancements in catalysis have provided new and efficient pathways for the synthesis of organophosphorus acids and their derivatives. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional stoichiometric methods.
Transition Metal Catalysis: Palladium, nickel, and copper catalysts are widely used to facilitate C-P bond formation. For instance, palladium-catalyzed cross-coupling reactions can effectively couple H-phosphinates with organic halides or triflates. Nickel-catalyzed couplings of arylboronic acids with H-phosphinates have also been reported. organic-chemistry.org
Organocatalysis: Chiral organic molecules can catalyze the enantioselective synthesis of organophosphorus compounds. For example, chiral amines or phosphoric acids have been used to catalyze the addition of phosphorus nucleophiles to electrophiles, yielding chiral phosphonates and related compounds with high enantiomeric excess. mdpi.com
Photoredox Catalysis: This emerging field uses light to drive chemical reactions via single-electron transfer pathways. Metallaphotoredox catalysis, combining a photoredox catalyst with a transition metal catalyst (like nickel or copper), has been applied to the functionalization of carboxylic acids, which could be a potential route for integrating the carboxyl group in the target molecule. nih.gov
These catalytic approaches are at the forefront of organophosphorus synthesis and hold significant promise for the efficient and selective preparation of complex molecules like this compound.
Phospha-Mannich Type Reactions and Related Multicomponent Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly efficient synthetic strategies. The Phospha-Mannich reaction is a prominent example of an MCR in organophosphorus chemistry.
The classical Phospha-Mannich reaction involves the condensation of a P-H compound (like a phosphinic acid or its ester), an amine, and a carbonyl compound (an aldehyde or ketone). This reaction forms a new C-P bond and a C-N bond simultaneously, leading to α-amino-substituted organophosphorus compounds.
While the direct synthesis of this compound via a Phospha-Mannich reaction is not straightforward due to the lack of an amino group in the target molecule, related multicomponent strategies can be envisaged. For instance, a three-component coupling involving a phosphorus nucleophile, a suitable carbonyl compound, and a carbon nucleophile could potentially construct the backbone of the target molecule.
The principles of MCRs, such as atom economy and operational simplicity, make them attractive for the synthesis of complex molecules. Research in this area continues to expand the scope of accessible organophosphorus compounds.
Functional Group Transformations for Carboxylic Acid Integration
The integration of the carboxylic acid functionality is a key step in the synthesis of this compound. This can be achieved either by starting with a precursor that already contains the carboxyl group (or a protected form) or by introducing it at a later stage of the synthesis.
Starting with a Carboxylic Acid Precursor: A common strategy involves using a haloalkanoic acid or an unsaturated carboxylic acid as a starting material. For example, 5-bromopentanoic acid or its ester could be reacted with a phosphorus nucleophile. google.com The carboxylic acid would need to be protected during the C-P bond formation and any subsequent reactions.
| Precursor | Reagent | Reaction Type |
| 5-Bromopentanoic acid ester | Trialkyl phosphite | Michaelis-Arbuzov |
| Pent-4-enoic acid ester | H-Phosphinate | Radical Addition |
Introducing the Carboxyl Group Later: Alternatively, a precursor with a different functional group can be used, which is then converted to a carboxylic acid. Common transformations include:
Oxidation of a primary alcohol: A precursor with a terminal alcohol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). youtube.comyoutube.comyoutube.com
Hydrolysis of a nitrile: A precursor with a terminal nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This strategy also adds a carbon atom to the chain.
Carboxylation of an organometallic reagent: A terminal halide can be converted into a Grignard or organolithium reagent, which can then react with carbon dioxide to form a carboxylate salt, followed by acidification to give the carboxylic acid.
The choice of method depends on the functional group tolerance of the rest of the molecule. For a molecule containing a phosphinic acid moiety, milder transformation conditions are generally preferred to avoid side reactions at the phosphorus center.
Chemical Reactivity and Reaction Mechanisms of 4 Carboxybutyl Hydroxy Oxophosphanium
Reactions Involving the Phosphinic Acid Moiety
The phosphinic acid group, characterized by a central phosphorus atom double-bonded to one oxygen atom (oxo group), and single-bonded to a hydroxyl group, a carbon atom of the butyl chain, and a hydrogen atom (not explicitly shown in the simplified name but present in the phosphanium form), is the primary site of many chemical transformations.
The hydroxyl and oxo groups of the phosphinic acid moiety are key sites for derivatization.
Hydroxyl Group Reactions: The hydroxyl group can undergo esterification with alcohols, a reaction that can be catalyzed by acids. scispace.comnih.gov While direct esterification of phosphinic acids can be challenging and may require high temperatures or microwave irradiation, the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction under milder conditions. scispace.comresearchgate.net Alkylating agents, such as alkyl halides, can also be used to form phosphinate esters after converting the acid to its corresponding salt. scispace.com For instance, the esterification of hydroxymethyl(phenyl)phosphinic acid with ethylene (B1197577) glycol has been studied, providing a model for the reactivity of the phosphinic acid group in (4-Carboxybutyl)(hydroxy)oxophosphanium. researchgate.net
A summary of potential derivatization reactions is presented below.
| Reaction Type | Reagent | Product Type |
| Esterification | Alcohol (e.g., R-OH), Acid Catalyst | Phosphinate Ester |
| Esterification | Alcohol, DCC, DMAP | Phosphinate Ester |
| Alkylation | Alkyl Halide (R-X) after salt formation | Phosphinate Ester |
This table presents plausible reactions based on the general reactivity of phosphinic acids.
The phosphorus atom in this compound is pentavalent and tetracoordinated, making it an electrophilic center susceptible to nucleophilic attack. libretexts.org Nucleophilic substitution at the phosphorus center typically proceeds through an addition-elimination mechanism, involving a transient pentacoordinate trigonal bipyramidal intermediate. libretexts.orgtue.nl The entering nucleophile attacks the phosphorus atom from the backside relative to the leaving group, leading to an inversion of configuration at the phosphorus center in a manner analogous to an SN2 reaction at carbon. libretexts.org The stability and fate of the pentavalent intermediate can be influenced by factors such as the nature of the substituents and the presence of catalysts. tue.nlnih.gov
While the tetracoordinated phosphorus in the phosphinic acid is primarily electrophilic, the tautomeric tricoordinated form, phosphonous acid, can exhibit nucleophilic behavior. nih.gov Although the equilibrium strongly favors the tetracoordinated form, the transient tricoordinated species can react with electrophiles. nih.gov For example, trivalent phosphorus compounds are known to be strongly nucleophilic and readily participate in reactions like the Michaelis-Arbuzov reaction. mdpi.commdpi.com
The electrophilic character of the phosphorus atom can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by reaction with mesyl anhydride (B1165640). mdpi.com This makes the phosphorus center more susceptible to attack by nucleophiles.
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group at the terminus of the butyl chain exhibits its characteristic reactivity, largely independent of the phosphinic acid moiety, although electronic effects can be transmitted through the alkyl chain. Key reactions include:
Deprotonation: As an acid, it readily reacts with bases to form carboxylate salts.
Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters.
Amide Formation: It can be converted into amides by reaction with amines, often requiring activation (e.g., conversion to an acid chloride or use of coupling agents). nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
The relative reactivity of carboxylic acid derivatives follows a well-established trend, which is important for planning synthetic transformations. researchgate.net
Intramolecular Cyclization and Ring-Closing Reactions Involving this compound
The presence of both a nucleophilic/electrophilic phosphorus center and a carboxylic acid group within the same molecule opens the possibility for intramolecular cyclization reactions. Depending on the reaction conditions, the carboxylate (or a derivative) could act as an internal nucleophile, attacking the electrophilic phosphorus center.
One plausible pathway could involve the activation of the phosphinic acid hydroxyl group, followed by intramolecular nucleophilic attack by the oxygen of the carboxylic acid or carboxylate. This would lead to the formation of a cyclic phosphinic-carboxylic anhydride. The size of the resulting ring would depend on the conformation of the alkyl chain. Given the four-carbon butyl linker, a seven-membered ring would be formed. Such intramolecular reactions are known in other systems and can be promoted by acid catalysis. researchgate.netnih.gov For instance, phosphinic acid itself has been shown to act as a bifunctional catalyst, activating both a nucleophile and a leaving group in intramolecular substitution reactions. researchgate.net
Alternatively, under conditions that favor the formation of a carbanion on the alkyl chain, an intramolecular attack on the phosphorus atom could occur, as seen in dearomatizing anionic cyclizations of phosphonamides. acs.org Another possibility is the intramolecular olefination of the carboxylic acid, which could lead to δ-lactones after cyclization. nih.govd-nb.info
Intermolecular Interactions and Self-Assembly Processes
The bifunctional nature of this compound makes it an ideal candidate for forming complex supramolecular structures through intermolecular interactions, primarily hydrogen bonding.
Both the phosphinic acid and carboxylic acid groups are excellent hydrogen bond donors and acceptors. acs.orgaip.org Phosphinic acids are known to form exceptionally strong hydrogen-bonded dimers in the gas phase, with dimerization enthalpies significantly higher than those of their carboxylic acid counterparts. aip.orgaip.org In the solid state and in aprotic solutions, they can form not only cyclic dimers but also trimers and extended spiral chains through P-OH···O=P hydrogen bonds. acs.orgacs.org
The presence of both functionalities allows for the formation of extended hydrogen-bonded networks. These interactions can lead to the self-assembly of the molecules into well-ordered structures, such as monolayers on various oxide surfaces. researchgate.netnih.govacs.orgnih.gov The phosphonic acid headgroup can bind to surfaces, while the carboxylic acid tail can engage in further intermolecular hydrogen bonding, creating complex, functional architectures. researchgate.net
The interplay of hydrogen bonding from both the phosphinic and carboxylic acid groups can lead to the formation of various motifs, including chains, sheets, and potentially more complex three-dimensional networks. researchgate.net
Kinetic and Thermodynamic Aspects of Transformations Involving this compound
The rates and equilibria of reactions involving this compound are governed by thermodynamic and kinetic principles.
Thermodynamics: The formation of phosphinic acid derivatives is influenced by the stability of the P-C and P=O bonds. Phosphinic acids and their esters are generally stable compounds. nih.gov The thermodynamics of self-assembly are dictated by the strength of the intermolecular forces. The dimerization of phosphinic acids is a highly favorable process, as indicated by large negative dimerization enthalpies. aip.orgaip.org
| Dimerization Enthalpies | ΔH (kcal/mol) |
| Phosphinic Acid Dimer | -23.2 |
| Dimethylphosphinic Acid Dimer | -23.2 |
| Formic Acid Dimer | ~ -14 |
| Acetic Acid Dimer | ~ -15 |
Data sourced from computational studies, highlighting the stronger hydrogen bonds in phosphinic acid dimers compared to carboxylic acid dimers. aip.org
Kinetics: Reaction rates depend on factors such as temperature, concentration, and the presence of catalysts. mdpi.com The esterification of phosphinic acids, for example, is often slow without a catalyst. A kinetic study on the esterification of hydroxymethyl(phenyl)phosphinic acid with ethylene glycol found the apparent reaction to be second order with an activation energy of 41.57 kJ/mol. researchgate.net This provides an estimate for the kinetic parameters that might be expected for similar reactions of this compound.
The mechanism of nucleophilic substitution at the phosphorus center also has kinetic implications. The formation of a pentavalent intermediate or transition state is often the rate-determining step. libretexts.orgrutgers.edu The rate of intramolecular cyclization would be highly dependent on the conformational flexibility of the butyl chain, which affects the probability of the reactive centers encountering each other in a suitable orientation.
Oxidation and Reduction Chemistry of the Phosphorus Center
The reactivity of the phosphorus center in this compound is defined by its pentavalent oxidation state, a common and stable state for organophosphorus compounds. wikipedia.org The presence of a phosphoryl (P=O) group and hydroxyl (-OH) group directly attached to the phosphorus atom significantly influences its redox chemistry. libretexts.orgkent.ac.uk
Conversely, the reduction of the pentavalent phosphorus center to a trivalent state is a theoretically possible but challenging transformation. Such a reduction would involve the removal of the oxo and/or hydroxy substituents from the phosphorus atom. This process is not as common as the oxidation of trivalent phosphorus compounds but can be achieved using strong reducing agents. wikipedia.org
The general reactivity of phosphinic acids, which share structural similarities with this compound, involves the trivalent tautomer, phosphonous acid, as a key intermediate in some reactions. kent.ac.uk However, the equilibrium heavily favors the pentavalent phosphinic acid form due to the high stability of the phosphoryl group. kent.ac.uk Therefore, any reduction of this compound would likely proceed through a mechanism that can overcome the stability of this P=O bond.
Table 1: Hypothetical Redox Reactions of the Phosphorus Center in this compound
| Reaction Type | Reactant(s) | Product(s) | Conditions | Notes |
| Oxidation | This compound | Decomposition products | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) and harsh conditions (e.g., high temperature) | The pentavalent phosphorus is already in a high oxidation state, making further oxidation difficult without cleaving P-C or P-O bonds. |
| Reduction | This compound | (4-Carboxybutyl)phosphane or its derivatives | Strong reducing agents (e.g., LiAlH₄, silanes) | Reduction of the stable P=O group is challenging and may require specific catalysts or reaction conditions. The product would be a trivalent phosphorus compound. wikipedia.org |
Detailed Research Findings:
Oxidation: The oxidation of trivalent phosphines to pentavalent phosphine (B1218219) oxides is a well-established and often spontaneous reaction, frequently utilized in synthetic organic chemistry, such as in the Staudinger and Mitsunobu reactions. wikipedia.orglibretexts.org This highlights the thermodynamic preference for the pentavalent, oxidized state of phosphorus containing a P=O bond.
Reduction: The reduction of phosphine oxides to phosphines is a less favorable process and typically requires potent reducing agents. wikipedia.org The specific conditions and the nature of the substituents on the phosphorus atom play a crucial role in the feasibility of such reductions.
In the context of this compound, its existence as a stable pentavalent species suggests that its oxidation is not a significant aspect of its reactivity. The focus of its redox chemistry would be on potential reductions, which, while challenging, could open pathways to trivalent phosphorus compounds with different reactivity profiles.
Computational and Theoretical Investigations of 4 Carboxybutyl Hydroxy Oxophosphanium
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
There are no specific studies found that detail the quantum chemical calculations of the electronic structure and bonding characteristics of (4-Carboxybutyl)(hydroxy)oxophosphanium. Such a study would typically involve calculating molecular orbital energies, electron density distributions, and bond orders to understand the molecule's stability and reactivity. While general principles of phosphonic acids are understood, specific values for this compound are absent from the literature. beilstein-journals.orgresearchgate.net
Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Landscapes
No dedicated Density Functional Theory (DFT) studies concerning the reaction mechanisms, transition states, or energy landscapes involving this compound have been published. DFT is a common method for investigating such properties, but the research has not been applied to this particular molecule. core.ac.uk
Prediction of Spectroscopic Parameters and Validation through Experimental Data
The prediction of spectroscopic parameters (such as IR, Raman, and NMR spectra) using computational methods is a common practice. However, no studies were found that present predicted spectroscopic data for this compound, nor are there experimental spectra published for validation.
Quantitative Structure-Reactivity Relationship (QSPR) Studies
Quantitative Structure-Reactivity Relationship (QSPR) studies aim to build models that correlate a molecule's structure with its chemical reactivity. No QSPR studies have been conducted for this compound or a closely related series of compounds that would allow for the generation of a predictive model as requested.
The creation of a detailed, data-driven article on the computational and theoretical investigations of this compound is not feasible at this time due to a lack of published research on this specific chemical entity. The necessary primary literature containing detailed findings and data for the requested analyses does not exist in the public domain.
Advanced Applications of 4 Carboxybutyl Hydroxy Oxophosphanium in Chemical Sciences
Catalytic Applications and Ligand Design in Transition Metal Chemistry
The presence of a phosphinate group in (4-Carboxybutyl)(hydroxy)oxophosphanium suggests its utility as a ligand in transition metal catalysis. Phosphine (B1218219) ligands and their derivatives are fundamental in homogeneous catalysis, allowing for the fine-tuning of the electronic and steric properties of metal centers to control catalytic activity and selectivity. rsc.orgnih.govliv.ac.ukresearchgate.net The combination of a phosphine-type donor with a carboxylic acid functionality, as seen in bifunctional ligands, can lead to cooperative effects in catalysis. nih.govnih.gov
The phosphinate moiety can coordinate to a transition metal, while the carboxylate group can act as a hemilabile ligand, a proton shuttle, or a binding site for a co-catalyst or substrate. nih.gov This bifunctional nature is particularly advantageous in reactions where the stabilization of intermediates or the activation of substrates is crucial. For instance, in carbonylative Sonogashira reactions, phosphino-phosphonium salts have been employed as bifunctional ligands where the phosphonium (B103445) cation stabilizes the palladium-acyl intermediate through secondary interactions. nih.gov Although not a phosphonium salt, the carboxylic acid group in this compound could engage in similar secondary interactions, potentially enhancing catalytic efficiency.
The design of ligands with both "hard" (carboxylate) and "soft" (phosphinate) donor sites allows for the formation of stable complexes with a variety of metal ions and can influence the regioselectivity and stereoselectivity of catalytic transformations. The alkyl chain separating the two functional groups provides flexibility, which can be tailored to achieve specific coordination geometries.
Role in Polymer Chemistry and Material Science
The dual functionality of this compound makes it a promising candidate for the development of advanced polymers and materials with tailored properties.
The carboxylic acid group of this compound can be readily polymerized or grafted onto polymer backbones through standard esterification or amidation reactions. This allows for the incorporation of the phosphinate group as a pendant functionality, imparting specific properties to the resulting polymer. Such functional polymers have applications in coatings, adhesives, and advanced composites.
The phosphinate group can enhance the thermal stability and flame retardancy of the polymer matrix. Furthermore, the presence of both acidic and coordinating groups can improve the adhesion of coatings to metal substrates and enhance the dispersion of inorganic fillers in polymer composites. The synthesis of polymers from carboxyl-terminated monomers is a well-established strategy for creating functional materials. acs.org
Organophosphorus compounds are widely used as flame retardants in polymeric materials. nih.govoaijse.com Their mechanism of action can occur in both the condensed phase and the gas phase. nih.govmdpi.commdpi.com
In the condensed phase , upon heating, organophosphorus compounds can decompose to form phosphoric acid or related species. nih.govmdpi.com These acidic species promote the dehydration and charring of the polymer, forming a protective carbonaceous layer on the surface. nih.govnih.gov This char layer acts as an insulating barrier, reducing the transfer of heat to the underlying material and slowing the release of flammable volatile compounds. mdpi.comspecialchem.com The presence of a carboxylic acid group in this compound could potentially enhance this charring effect.
In the gas phase , volatile phosphorus-containing radicals (such as PO•, PO₂•, and HPO•) can be released during the decomposition of the flame retardant. oaijse.commdpi.com These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame, thus inhibiting combustion. nih.govmdpi.com
The effectiveness of a phosphorus-based flame retardant is dependent on the polymer matrix and the specific structure of the organophosphorus compound. nih.gov Compounds with a P-C bond, like phosphinates, are known to be effective flame retardants. nih.gov
Supramolecular Chemistry and Crystal Engineering Through Hydrogen Bonding and Other Interactions
The ability of this compound to form well-defined supramolecular assemblies is rooted in the presence of both a carboxylic acid and a phosphinic acid moiety. Both functional groups are excellent hydrogen bond donors and acceptors. beilstein-journals.orgnih.govmdpi.com
The carboxylic acid group can form robust dimeric synthons through O-H···O hydrogen bonds, a common and predictable motif in crystal engineering. nih.govrsc.org Similarly, the P(O)OH group of the phosphinic acid can participate in strong hydrogen bonds, leading to the formation of chains, sheets, or more complex three-dimensional networks. beilstein-journals.orgresearchgate.netuni-regensburg.de The interplay between these two functional groups can lead to the formation of complex and hierarchical supramolecular structures. mdpi.com
The alkyl chain provides conformational flexibility, allowing the molecule to adopt various arrangements to maximize favorable intermolecular interactions. The crystal packing of such molecules is a result of a delicate balance between strong hydrogen bonds, weaker C-H···O interactions, and van der Waals forces. The study of the crystal structures of analogous functionalized phosphonates and carboxylic acids reveals a rich diversity of supramolecular architectures. mdpi.comacs.orgacs.org
Applications in Separation Science and Metal Extraction/Complexation
The combination of a carboxylic acid and a phosphinate group in a single molecule makes this compound a promising candidate for applications in separation science, particularly for the selective extraction and complexation of metal ions. acs.orggoogle.comsolventextraction.gr.jp
Both carboxylates and phosphinates are known to be effective chelating agents for a wide range of metal ions. The acidity of phosphinic acids generally lies between that of carboxylic and phosphonic acids. researchgate.net The presence of both groups can lead to a synergistic effect, enhancing the stability and selectivity of the metal complexes formed. The stability constants of metal complexes with phosphinate-containing ligands show high selectivity for certain metal ions. acs.orgresearchgate.netmdpi.com
In solvent extraction processes, such a bifunctional extractant can be used to selectively transfer metal ions from an aqueous phase to an organic phase. google.comresearchgate.netacs.orgacs.org The selectivity of the extraction is determined by factors such as the pH of the aqueous phase, the nature of the organic solvent, and the intrinsic affinity of the extractant for different metal ions. solventextraction.gr.jp For example, phosphinic acid extractants have been shown to be highly selective for certain trivalent and divalent metal ions. acs.orgresearchgate.net The Irving-Williams series, which describes the relative stabilities of complexes of high-spin octahedral first-row transition metal ions, can often predict the general trend in complex stability. researchgate.netnih.gov
The table below summarizes the stability constants for related ligand-metal complexes.
| Ligand | Metal Ion | Log K | Reference |
| (1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid | Cu(II) | 27.34 | researchgate.net |
| (1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid | Zn(II) | 21.03 | researchgate.net |
| Ethylenediamine | Fe(III) | 5.3 | mdpi.com |
| 1,3-Propanediamine | Fe(III) | 6.9 | mdpi.com |
| Phosphoethanolamine | Cu(II) | 10.41 | nih.gov |
This table presents data for analogous compounds to illustrate the complexation behavior of phosphonate (B1237965) and amine-containing ligands with various metal ions.
Emerging Research Directions and Future Outlook for 4 Carboxybutyl Hydroxy Oxophosphanium
Development of Innovative Synthetic Pathways for Phosphinic Acids with Complex Functionalities
The synthesis of phosphinic acids with intricate functionalities, such as (4-Carboxybutyl)(hydroxy)oxophosphanium, is a key area of ongoing research. Traditional methods often face limitations in terms of substrate scope, functional group tolerance, and reaction conditions. Consequently, a significant push is underway to develop more efficient, selective, and sustainable synthetic routes.
Recent advancements have focused on metal-catalyzed cross-coupling reactions and free-radical additions to introduce the P-C bond, a critical step in the synthesis of these molecules. For instance, palladium-catalyzed hydrophosphinylation of alkynes has shown promise for the formation of C(sp²)-P bonds. Furthermore, innovative approaches utilizing hypophosphorous acid and its derivatives as phosphorus sources are gaining traction. The phospha-Mannich reaction, for example, allows for the one-pot synthesis of aminoalkyl-H-phosphinic acids and has been extended to create unique structures incorporating carboxylic and phosphonic acid groups alongside the phosphinic acid functionality. rsc.org
A significant challenge in the synthesis of carboxy-functionalized phosphinic acids is the potential for undesired side reactions, such as the cleavage of ester groups under the acidic conditions often required for deprotection of the phosphonate (B1237965) ester precursors. d-nb.infonih.gov To circumvent this, researchers are exploring milder dealkylation methods. The use of bromotrimethylsilane (B50905) in the McKenna procedure is a widely adopted technique, though care must be taken to control the reaction conditions to maintain the integrity of the carboxylic acid or its ester precursor. nih.gov
Future research is expected to focus on the development of catalytic and stereoselective methods for the synthesis of chiral phosphinic acids. The ability to control the stereochemistry at the phosphorus center is crucial for applications in catalysis and medicinal chemistry, where specific enantiomers often exhibit desired activities. The use of chiral auxiliaries and catalysts in addition reactions to prochiral precursors is a promising avenue of exploration.
| Synthetic Approach | Description | Key Advantages | Potential Challenges |
| Metal-Catalyzed Cross-Coupling | Formation of P-C bonds using transition metal catalysts (e.g., Palladium, Copper). | High efficiency and selectivity for certain substrates. | Catalyst cost and removal, limited functional group tolerance. |
| Phospha-Mannich Reaction | One-pot reaction of an amine, a carbonyl compound, and a phosphorus source (e.g., hypophosphorous acid). | Atom-economical, allows for the synthesis of complex molecules with multiple acidic groups. rsc.org | Can be limited by the basicity of the amine and may produce byproducts. rsc.org |
| Free-Radical Addition | Addition of a P-centered radical to an unsaturated C-C bond. | Good functional group tolerance, can be initiated under mild conditions. | Control of regioselectivity can be challenging. |
| McKenna Reaction (modified) | Silylation of phosphonate esters followed by alcoholysis for deprotection. | Generally clean and efficient for dealkylation. nih.gov | Potential for side reactions with sensitive functional groups like esters. d-nb.infonih.gov |
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The reactivity of this compound is largely dictated by its two key functional groups: the phosphinic acid and the carboxylic acid. While classical acid-base and condensation reactions are well-understood, emerging research is uncovering more unconventional reactivity patterns.
The phosphorus center, with its P-H and P-OH bonds, can participate in a variety of transformations beyond simple esterification or salt formation. The P-H tautomer of phosphinic acids can undergo oxidative additions and other reactions typical of trivalent phosphorus compounds. This opens up possibilities for using these molecules as ligands in catalysis or as synthons for more complex organophosphorus structures. For example, the oxidation of the P-H bond to a P-OH group is a common transformation used to synthesize phosphonic acids from phosphinic acid precursors. d-nb.info
The interplay between the phosphinic acid and the carboxylic acid moieties within the same molecule can lead to unique reactivity. Intramolecular catalysis, where one group facilitates a reaction at the other, is an area of growing interest. For instance, the carboxylic acid could act as an internal proton source or a directing group in reactions involving the phosphorus center. The formation of mixed anhydrides between the carboxylic and phosphinic acid groups has been explored in peptide synthesis, demonstrating a novel application of this dual functionality. nih.gov
Future research will likely focus on harnessing the cooperative effects of the two functional groups to develop novel catalytic cycles and synthetic transformations. The potential for this compound and similar molecules to act as bifunctional organocatalysts is a particularly exciting prospect.
Advancements in Computational Modeling for Predictive Chemistry and Materials Design
Computational modeling has become an indispensable tool in modern chemistry, and its application to phosphinic acids like this compound is providing unprecedented insights into their structure, properties, and reactivity. Density Functional Theory (DFT) calculations are being employed to understand the electronic structure, bonding, and reaction mechanisms of these compounds. mdpi.com
For this compound, computational studies can elucidate the conformational preferences of the carboxybutyl chain and its influence on the reactivity of the phosphinic acid group. Modeling can predict the pKa values of both the phosphinic and carboxylic acid protons, which is crucial for understanding their behavior in different chemical environments. nih.gov Furthermore, computational analysis can help in designing new molecules with tailored properties by predicting how changes in the chemical structure will affect their electronic and steric characteristics. researchgate.net
In the context of materials science, computational modeling is being used to predict how these molecules will interact with surfaces and other molecules. For example, simulations can predict the binding energies and geometries of this compound on metal oxide surfaces, which is vital for the design of hybrid materials. researchgate.net These predictive capabilities can significantly accelerate the discovery and optimization of new materials with desired functionalities.
The integration of machine learning with traditional computational methods is an emerging trend that holds great promise for the study of phosphinic acids. researchgate.net By training models on large datasets of known compounds, it may become possible to rapidly predict the properties and reactivity of new, un-synthesized molecules, thereby streamlining the research and development process.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. mdpi.com | Understanding of reactivity, conformational analysis, and reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. | Information on conformational flexibility and intermolecular interactions. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex systems, such as in solution or on surfaces. | Detailed understanding of reaction pathways in realistic environments. |
| Machine Learning (ML) | Prediction of properties based on molecular structure. researchgate.net | Rapid screening of virtual libraries for molecules with desired characteristics. |
Integration into Hybrid Materials for Advanced Functionalities
The dual functionality of this compound makes it an excellent candidate for the construction of organic-inorganic hybrid materials. The phosphinic acid group can form strong bonds with a variety of metal ions and metal oxide surfaces, while the carboxylic acid group provides a site for further functionalization or can participate in hydrogen bonding networks. researchgate.net
One of the most promising applications is in the surface modification of nanoparticles and other inorganic substrates. By grafting this compound onto the surface of materials like titania or zirconia, their properties can be tailored for specific applications. The carboxylic acid group can be used to anchor other molecules, such as dyes for solar cells, catalysts, or bioactive molecules for biomedical applications. The phosphonic acid group is known to be effective for this purpose, and phosphinic acids are expected to exhibit similar utility. beilstein-journals.org
These functionalized phosphinic acids can also act as building blocks for the creation of metal-organic frameworks (MOFs) and other coordination polymers. The ability of both the phosphinic and carboxylic acid groups to coordinate with metal ions could lead to the formation of novel network structures with interesting porosity, catalytic activity, or photoluminescent properties.
The development of polymer-supported phosphinic acids is another active area of research. mdpi.com By incorporating this compound into a polymer backbone, materials with enhanced thermal stability, flame retardancy, or ion-exchange properties can be created. The carboxylic acid group can also be used to crosslink the polymer chains, leading to the formation of robust hydrogels or membranes.
Future research in this area will likely focus on the rational design of hybrid materials with precisely controlled architectures and functionalities. The self-assembly of this compound and its derivatives on surfaces and in solution will be a key area of investigation, with the goal of creating highly ordered and functional materials for a wide range of applications, from electronics to biotechnology.
| Hybrid Material Type | Role of this compound | Potential Applications |
| Surface-Modified Nanoparticles | Anchoring group to bind to metal oxide surfaces. researchgate.net | Drug delivery, catalysis, sensors, and coatings. |
| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. | Gas storage, separation, and catalysis. |
| Functional Polymers | Monomer or additive to impart specific properties. mdpi.com | Flame retardants, ion-exchange resins, and membranes. |
| Hydrogels | Cross-linking agent through intermolecular interactions. | Biomedical scaffolds, and controlled release systems. |
Q & A
Q. What are the recommended synthetic protocols for preparing (4-Carboxybutyl)(hydroxy)oxophosphanium derivatives, and what intermediates are critical to monitor?
Methodological Answer:
- Key Intermediates : Triphenylphosphine-based intermediates, such as (4-Carboxybutyl)triphenylphosphonium bromide, are commonly used. The carboxylbutyl chain is introduced via nucleophilic substitution or alkylation reactions .
- Safety Considerations : Ensure strict control of reaction conditions (e.g., anhydrous environments) to avoid side reactions. Monitor intermediates via thin-layer chromatography (TLC) or HPLC to confirm purity .
- Reference : Protocols emphasize using high-purity starting materials and avoiding moisture to prevent hydrolysis of the phosphonium moiety .
Q. What safety measures are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis .
- Waste Management : Segregate chemical waste into designated containers for halogenated organics. Collaborate with certified waste disposal services to comply with environmental regulations .
- Storage : Store at 2–8°C in airtight, light-resistant containers to maintain stability .
Q. How does the carboxyl group in this compound influence its reactivity in organic synthesis?
Methodological Answer:
- Role in Reactivity : The carboxyl group enhances solubility in polar solvents (e.g., DMSO, water) and facilitates conjugation with biomolecules via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) .
- Applications : Used as a precursor for synthesizing mitochondrial-targeting agents due to its lipophilic cation properties .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
Q. How can researchers address contradictions in experimental data, such as inconsistent biological activity across studies?
Methodological Answer:
- Data Cross-Validation : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity .
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers or methodological discrepancies .
Q. What strategies are employed to assess the compound’s biological activity in cancer cell models?
Methodological Answer:
- In Vitro Assays :
- Use MTT or ATP-based viability assays to measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
- Monitor mitochondrial membrane potential via JC-1 dye to evaluate targeting efficiency .
- Dose-Response Studies : Establish IC values under normoxic vs. hypoxic conditions to assess microenvironment-dependent effects .
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 2–12) with HPLC monitoring. The compound is prone to hydrolysis in acidic conditions, releasing carboxylic acid byproducts .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C in inert atmospheres) .
Q. What structural modifications can enhance the compound’s bioavailability or target specificity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
